Nesvategrast

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

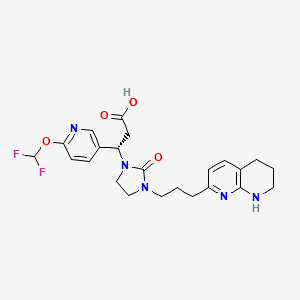

CAS No. |

1621332-91-9 |

|---|---|

Molecular Formula |

C23H27F2N5O4 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(3S)-3-[6-(difluoromethoxy)-3-pyridinyl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C23H27F2N5O4/c24-22(25)34-19-8-6-16(14-27-19)18(13-20(31)32)30-12-11-29(23(30)33)10-2-4-17-7-5-15-3-1-9-26-21(15)28-17/h5-8,14,18,22H,1-4,9-13H2,(H,26,28)(H,31,32)/t18-/m0/s1 |

InChI Key |

IGUVQCZYMKVWFL-SFHVURJKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SF-0166; SF 0166; SF0166 |

Origin of Product |

United States |

Foundational & Exploratory

Nesvategrast: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the αvβ3, αvβ6, and αvβ8 integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, this compound aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin Inhibition

This compound is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

This compound exhibits high affinity and selectivity for the αvβ3, αvβ6, and αvβ8 integrins.[5] By blocking the binding of their natural ligands, this compound disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

Downstream Signaling Pathways

The inhibition of αvβ3, αvβ6, and αvβ8 integrins by this compound is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

-

αvβ3 Integrin and VEGF Signaling: The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of αvβ3 to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. This compound, by blocking αvβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.

-

αvβ8 Integrin and TGF-β Activation: The αvβ8 integrin is a key activator of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. αvβ8 binds to latent TGF-β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF-β receptors. In the context of retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By inhibiting αvβ8, this compound may modulate TGF-β activity, potentially reducing its detrimental effects.

-

αvβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, αvβ6 integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. αvβ6-mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. This compound's inhibition of αvβ6 may contribute to its overall anti-angiogenic effect by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound.

Quantitative Data

| Parameter | Integrin Subtype | Value | Cell Line/System | Reference |

| IC50 | αvβ3 (human) | 0.6 nM | Purified integrin | |

| αvβ6 (human) | 8 nM | Purified integrin | ||

| αvβ8 (human) | 13 nM | Purified integrin | ||

| IC50 (Cell Adhesion) | Vitronectin | 7.6 pM - 76 nM | Human, rat, rabbit, dog cell lines |

Experimental Protocols

-

Objective: To determine the inhibitory activity of this compound against purified human αvβ3, αvβ6, and αvβ8 integrins.

-

Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for αvβ3). This compound was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.

-

Objective: To assess the ability of this compound to inhibit integrin-mediated cell adhesion.

-

Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated with vitronectin. Cells were pre-incubated with different concentrations of this compound. After an incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified to determine the IC50 for inhibition of cell adhesion.

-

Objective: To evaluate the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.

-

Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice were returned to normoxic conditions, which triggers retinal neovascularization. This compound (as a topical eye drop) or vehicle was administered daily. At P17, the retinas were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.

-

Objective: To assess the efficacy of this compound in a model of exudative age-related macular degeneration.

-

Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of adult mice, inducing the growth of new blood vessels from the choroid into the subretinal space. Topical this compound or vehicle was administered daily. After a defined period (typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared. The area of CNV was visualized by staining and quantified.

Clinical Development

This compound has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of this compound eye drops in patients with DME. The study demonstrated that this compound was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial

-

Objective: To evaluate the safety and efficacy of two different doses of this compound eye drops compared to placebo in patients with diabetic retinopathy.

-

Design: A multicenter, randomized, double-masked, placebo-controlled study.

-

Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

-

Treatment: Patients were randomized to receive one of two concentrations of this compound or a placebo eye drop, administered daily for 24 weeks.

-

Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.

-

Secondary Endpoints: Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial

In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, this compound was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

Conclusion

This compound is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of αvβ3, αvβ6, and αvβ8 integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of this compound in the treatment of retinal vascular diseases.

References

- 1. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcplive.com [hcplive.com]

- 4. αvβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ocular Distribution and Pharmacodynamics of SF0166, a Topically Administered αvβ3 Integrin Antagonist, for the Treatment of Retinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Nesvategrast: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It primarily targets the αvβ3, αvβ6, and αvβ8 integrins, which are key regulators of cellular adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy, this compound aims to modulate the pathological vascular processes that characterize the disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug was found to be safe and well-tolerated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin Inhibition

This compound is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to and inhibit the function of specific integrins that recognize this sequence. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration, and proliferation.[4]

This compound exhibits high affinity and selectivity for the αvβ3, αvβ6, and αvβ8 integrins.[5] By blocking the binding of their natural ligands, this compound disrupts the downstream signaling cascades that promote pathological angiogenesis and vascular permeability, key drivers of diabetic retinopathy.

Downstream Signaling Pathways

The inhibition of αvβ3, αvβ6, and αvβ8 integrins by this compound is believed to interfere with multiple signaling pathways implicated in ocular neovascularization:

-

αvβ3 Integrin and VEGF Signaling: The αvβ3 integrin is highly expressed on activated endothelial cells during angiogenesis. It physically and functionally interacts with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. The binding of αvβ3 to its ligands is thought to be necessary for the full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP kinase, which promotes endothelial cell proliferation, migration, and survival. This compound, by blocking αvβ3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.

-

αvβ8 Integrin and TGF-β Activation: The αvβ8 integrin is a key activator of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine with complex roles in angiogenesis and fibrosis. αvβ8 binds to latent TGF-β on the cell surface, leading to its conformational change and subsequent activation, which can then signal through TGF-β receptors. In the context of retinal disease, dysregulated TGF-β signaling can contribute to pathological changes. By inhibiting αvβ8, this compound may modulate TGF-β activity, potentially reducing its detrimental effects.

-

αvβ6 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and cancer, αvβ6 integrin has also been implicated in angiogenesis. Its expression can be induced in endothelial cells under certain pathological conditions. αvβ6-mediated signaling can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and survivin. This compound's inhibition of αvβ6 may contribute to its overall anti-angiogenic effect by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile of this compound.

Quantitative Data

| Parameter | Integrin Subtype | Value | Cell Line/System | Reference |

| IC50 | αvβ3 (human) | 0.6 nM | Purified integrin | |

| αvβ6 (human) | 8 nM | Purified integrin | ||

| αvβ8 (human) | 13 nM | Purified integrin | ||

| IC50 (Cell Adhesion) | Vitronectin | 7.6 pM - 76 nM | Human, rat, rabbit, dog cell lines |

Experimental Protocols

-

Objective: To determine the inhibitory activity of this compound against purified human αvβ3, αvβ6, and αvβ8 integrins.

-

Methodology: A competitive binding assay was performed using purified integrins and their respective biotinylated ligands (e.g., vitronectin for αvβ3). This compound was added at varying concentrations, and the displacement of the biotinylated ligand was measured to calculate the IC50 value.

-

Objective: To assess the ability of this compound to inhibit integrin-mediated cell adhesion.

-

Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated with vitronectin. Cells were pre-incubated with different concentrations of this compound. After an incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified to determine the IC50 for inhibition of cell adhesion.

-

Objective: To evaluate the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.

-

Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice were returned to normoxic conditions, which triggers retinal neovascularization. This compound (as a topical eye drop) or vehicle was administered daily. At P17, the retinas were dissected, flat-mounted, and stained to visualize the vasculature. The extent of neovascularization was quantified and compared between the treatment and control groups.

-

Objective: To assess the efficacy of this compound in a model of exudative age-related macular degeneration.

-

Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of adult mice, inducing the growth of new blood vessels from the choroid into the subretinal space. Topical this compound or vehicle was administered daily. After a defined period (typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared. The area of CNV was visualized by staining and quantified.

Clinical Development

This compound has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of this compound eye drops in patients with DME. The study demonstrated that this compound was well-tolerated and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial

-

Objective: To evaluate the safety and efficacy of two different doses of this compound eye drops compared to placebo in patients with diabetic retinopathy.

-

Design: A multicenter, randomized, double-masked, placebo-controlled study.

-

Patient Population: 225 adult patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss.

-

Treatment: Patients were randomized to receive one of two concentrations of this compound or a placebo eye drop, administered daily for 24 weeks.

-

Primary Endpoint: The percentage of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) score at 24 weeks.

-

Secondary Endpoints: Included the prevention of progression to vision-threatening events (VTEs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial

In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a statistically significant improvement in the DRSS score compared to placebo. The trial also did not meet its key secondary efficacy endpoints. However, this compound was found to be safe and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically significant reduction in the development of VTEs in a subgroup of patients with moderately severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been published in a peer-reviewed journal.

Conclusion

This compound is a selective RGD integrin inhibitor with a well-defined preclinical pharmacological profile, demonstrating potent inhibition of αvβ3, αvβ6, and αvβ8 integrins and efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on the disruption of key signaling pathways involved in angiogenesis and vascular permeability. Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a significant clinical benefit in the overall study population with diabetic retinopathy. Further analysis of the clinical data, particularly in specific patient subgroups, and potentially further research into its mechanism of action, will be necessary to determine the future of this compound in the treatment of retinal vascular diseases.

References

- 1. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcplive.com [hcplive.com]

- 4. αvβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ocular Distribution and Pharmacodynamics of SF0166, a Topically Administered αvβ3 Integrin Antagonist, for the Treatment of Retinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nesvategrast (formerly known as SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins. This compound was developed as a topical eye drop for the treatment of retinal diseases, such as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways.

Core Mechanism of Action: RGD Integrin Inhibition

This compound is a potent antagonist of specific integrin subtypes that recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like diabetic retinopathy, certain integrins, particularly αvβ3, are upregulated on endothelial cells and mediate angiogenesis.[4]

This compound selectively inhibits key RGD integrin subtypes, thereby modulating cellular responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF). By binding to these integrins, this compound competitively blocks their interaction with ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible for the development of new blood vessels and increased vascular permeability.

Signaling Pathway of RGD Integrin and VEGF Receptor Crosstalk

The binding of ECM proteins to RGD-recognizing integrins (e.g., αvβ3) and the binding of VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for angiogenesis. This compound acts by disrupting the initial integrin-ECM interaction. The diagram below illustrates the downstream consequences of this inhibition.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of target integrins in preclinical assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

Preclinical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human integrins and in cell-based adhesion assays.

| Target / Assay | IC50 Value |

| Integrin Binding Inhibition | |

| Human αvβ3 Integrin | 0.6 nM |

| Human αvβ6 Integrin | 8 nM |

| Human αvβ8 Integrin | 13 nM |

| Cellular Adhesion Inhibition | |

| Adhesion to Vitronectin (across species) | 7.6 pM - 76 nM |

Phase 2 (DR:EAM) Clinical Trial Topline Results

The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses of this compound eye drops against a placebo (vehicle) in patients with diabetic retinopathy over 24 weeks.

| Endpoint | This compound Group | Placebo Group | Outcome |

| Primary Efficacy Endpoint | |||

| ≥2-Step DRSS* Improvement | Not Reported | Not Reported | Did not meet endpoint (Not statistically significant) |

| Key Secondary Efficacy Endpoints | |||

| Disease Progression (by DRSS) | Not Reported | Not Reported | Did not meet endpoint (Not statistically significant) |

| Onset of Vision-Threatening Events (VTEs) in NPDR** Subgroup | Lower Incidence | Higher Incidence | Statistically significant reduction (p=0.045) |

| Primary Safety Endpoint | |||

| Safety & Tolerability | Safe & Well-Tolerated | Safe & Well-Tolerated | Met primary safety endpoint |

*DRSS: Diabetic Retinopathy Severity Scale **NPDR: Non-Proliferative Diabetic Retinopathy (specifically baseline DRSS levels 47 and 53)

Experimental Protocols and Methodologies

This compound's efficacy was evaluated in several well-established preclinical models of ocular neovascularization. The general methodologies are described below.

Preclinical Evaluation Workflow

The diagram below outlines the typical workflow for the preclinical assessment of an anti-angiogenic agent like this compound, from in vitro characterization to in vivo disease models.

Cell Adhesion Assay

-

Objective: To determine the potency of this compound in inhibiting the adhesion of cells to the ECM protein vitronectin.

-

Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat, rabbit, dog) were pre-incubated with varying concentrations of this compound. The cells were then added to the coated plates and allowed to adhere. Non-adherent cells were washed away, and the remaining attached cells were quantified using a colorimetric assay. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of cell adhesion compared to a vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the anti-angiogenic activity of this compound in a living tissue model.

-

Methodology: Fertilized chicken eggs were incubated to allow for the development of the chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying doses of this compound (or vehicle) was placed on the CAM. After a set incubation period, the CAM was examined microscopically, and the degree of new blood vessel formation branching toward the disk was scored. The reduction in vessel score relative to the control indicated anti-angiogenic activity.

Laser-Induced Choroidal Neovascularization (CNV) Model

-

Objective: To evaluate the efficacy of topically administered this compound in a model that mimics aspects of wet age-related macular degeneration.

-

Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were treated with topical this compound eye drops or a vehicle control. At the end of the study period, the area of the CNV lesion was measured using fluorescein (B123965) angiography or by histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle group indicated efficacy.

Oxygen-Induced Retinopathy (OIR) Model

-

Objective: To assess the effect of this compound on retinal neovascularization in a model relevant to diabetic retinopathy.

-

Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75% oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air environment, the resulting hypoxia triggers robust retinal neovascularization. During the normoxic phase, pups were treated with this compound. At the study endpoint, retinas were dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to determine the effect of the treatment compared to a control.

Clinical Development: The DR:EAM Phase 2 Trial

This compound's clinical efficacy was most notably investigated in the DR:EAM (Diabetic Retinopathy: Early Active Management) trial.

DR:EAM Trial Workflow

The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical trial, from screening to the final analysis.

Conclusion and Future Outlook

This compound is a potent and selective RGD integrin inhibitor that effectively targets the αvβ3 integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its ability to inhibit neovascularization and vascular leakage in various relevant ocular models following topical administration.

The Phase 2 DR:EAM clinical trial established that this compound eye drops are safe and well-tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step improvement on the DRSS, a pre-specified secondary analysis revealed a statistically significant benefit in reducing the risk of vision-threatening events in patients with more advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential protective role for this compound in a specific patient subpopulation. The full dataset from the DR:EAM trial is being reviewed to determine the future of the this compound program.

References

- 1. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 4. αvβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nesvategrast (formerly known as SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins. This compound was developed as a topical eye drop for the treatment of retinal diseases, such as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways.

Core Mechanism of Action: RGD Integrin Inhibition

This compound is a potent antagonist of specific integrin subtypes that recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like diabetic retinopathy, certain integrins, particularly αvβ3, are upregulated on endothelial cells and mediate angiogenesis.[4]

This compound selectively inhibits key RGD integrin subtypes, thereby modulating cellular responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF). By binding to these integrins, this compound competitively blocks their interaction with ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible for the development of new blood vessels and increased vascular permeability.

Signaling Pathway of RGD Integrin and VEGF Receptor Crosstalk

The binding of ECM proteins to RGD-recognizing integrins (e.g., αvβ3) and the binding of VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for angiogenesis. This compound acts by disrupting the initial integrin-ECM interaction. The diagram below illustrates the downstream consequences of this inhibition.

Quantitative Data Summary

This compound has demonstrated potent and selective inhibition of target integrins in preclinical assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

Preclinical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various human integrins and in cell-based adhesion assays.

| Target / Assay | IC50 Value |

| Integrin Binding Inhibition | |

| Human αvβ3 Integrin | 0.6 nM |

| Human αvβ6 Integrin | 8 nM |

| Human αvβ8 Integrin | 13 nM |

| Cellular Adhesion Inhibition | |

| Adhesion to Vitronectin (across species) | 7.6 pM - 76 nM |

Phase 2 (DR:EAM) Clinical Trial Topline Results

The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses of this compound eye drops against a placebo (vehicle) in patients with diabetic retinopathy over 24 weeks.

| Endpoint | This compound Group | Placebo Group | Outcome |

| Primary Efficacy Endpoint | |||

| ≥2-Step DRSS* Improvement | Not Reported | Not Reported | Did not meet endpoint (Not statistically significant) |

| Key Secondary Efficacy Endpoints | |||

| Disease Progression (by DRSS) | Not Reported | Not Reported | Did not meet endpoint (Not statistically significant) |

| Onset of Vision-Threatening Events (VTEs) in NPDR** Subgroup | Lower Incidence | Higher Incidence | Statistically significant reduction (p=0.045) |

| Primary Safety Endpoint | |||

| Safety & Tolerability | Safe & Well-Tolerated | Safe & Well-Tolerated | Met primary safety endpoint |

*DRSS: Diabetic Retinopathy Severity Scale **NPDR: Non-Proliferative Diabetic Retinopathy (specifically baseline DRSS levels 47 and 53)

Experimental Protocols and Methodologies

This compound's efficacy was evaluated in several well-established preclinical models of ocular neovascularization. The general methodologies are described below.

Preclinical Evaluation Workflow

The diagram below outlines the typical workflow for the preclinical assessment of an anti-angiogenic agent like this compound, from in vitro characterization to in vivo disease models.

Cell Adhesion Assay

-

Objective: To determine the potency of this compound in inhibiting the adhesion of cells to the ECM protein vitronectin.

-

Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat, rabbit, dog) were pre-incubated with varying concentrations of this compound. The cells were then added to the coated plates and allowed to adhere. Non-adherent cells were washed away, and the remaining attached cells were quantified using a colorimetric assay. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of cell adhesion compared to a vehicle control.

Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the anti-angiogenic activity of this compound in a living tissue model.

-

Methodology: Fertilized chicken eggs were incubated to allow for the development of the chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying doses of this compound (or vehicle) was placed on the CAM. After a set incubation period, the CAM was examined microscopically, and the degree of new blood vessel formation branching toward the disk was scored. The reduction in vessel score relative to the control indicated anti-angiogenic activity.

Laser-Induced Choroidal Neovascularization (CNV) Model

-

Objective: To evaluate the efficacy of topically administered this compound in a model that mimics aspects of wet age-related macular degeneration.

-

Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were treated with topical this compound eye drops or a vehicle control. At the end of the study period, the area of the CNV lesion was measured using fluorescein angiography or by histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle group indicated efficacy.

Oxygen-Induced Retinopathy (OIR) Model

-

Objective: To assess the effect of this compound on retinal neovascularization in a model relevant to diabetic retinopathy.

-

Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75% oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air environment, the resulting hypoxia triggers robust retinal neovascularization. During the normoxic phase, pups were treated with this compound. At the study endpoint, retinas were dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to determine the effect of the treatment compared to a control.

Clinical Development: The DR:EAM Phase 2 Trial

This compound's clinical efficacy was most notably investigated in the DR:EAM (Diabetic Retinopathy: Early Active Management) trial.

DR:EAM Trial Workflow

The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical trial, from screening to the final analysis.

Conclusion and Future Outlook

This compound is a potent and selective RGD integrin inhibitor that effectively targets the αvβ3 integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its ability to inhibit neovascularization and vascular leakage in various relevant ocular models following topical administration.

The Phase 2 DR:EAM clinical trial established that this compound eye drops are safe and well-tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step improvement on the DRSS, a pre-specified secondary analysis revealed a statistically significant benefit in reducing the risk of vision-threatening events in patients with more advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential protective role for this compound in a specific patient subpopulation. The full dataset from the DR:EAM trial is being reviewed to determine the future of the this compound program.

References

- 1. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 4. αvβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of this compound, including its molecular structure, mechanism of action, and available preclinical data.

Molecular Structure and Properties

This compound is a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H27F2N5O4 | |

| Molecular Weight | 475.49 g/mol | |

| IUPAC Name | (3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |

| InChI Key | IGUVQCZYMKVWFL-SFHVURJKSA-N | |

| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)CCCN3CCN(C3=O)C(CC(=O)O)C4=CN=C(C=C4)OC(F)F | |

| CAS Number | 1621332-91-9 |

Mechanism of Action: Integrin Antagonism

This compound functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly αvβ3. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to αvβ3 integrins, this compound blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

Preclinical Efficacy

Preclinical studies have demonstrated the potency and selective activity of this compound.

| Parameter | Value | Cell Lines/Model | Source |

| IC50 (αvβ3) | 0.6 nM | Human | |

| IC50 (αvβ6) | 8 nM | Human | |

| IC50 (αvβ8) | 13 nM | Human | |

| IC50 (Cellular Adhesion to Vitronectin) | 7.6 pM to 76 nM | Human, rat, rabbit, and dog |

This compound has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like this compound can be outlined.

General Experimental Workflow

Clinical Development

This compound has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

Conclusion

This compound (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

Nesvategrast (OTT166): A Technical Overview of a Novel RGD Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as OTT166 and SF0166) is a small molecule, selective RGD integrin inhibitor that has been investigated for the treatment of ophthalmic diseases, particularly diabetic retinopathy. Developed as a topical eye drop, its design aims for optimal physicochemical properties to ensure distribution to the retina in high concentrations. This document provides a comprehensive technical overview of this compound, including its molecular structure, mechanism of action, and available preclinical data.

Molecular Structure and Properties

This compound is a potent and selective antagonist of αvβ3, αvβ6, and αvβ8 integrins. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H27F2N5O4 | |

| Molecular Weight | 475.49 g/mol | |

| IUPAC Name | (3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid | |

| InChI Key | IGUVQCZYMKVWFL-SFHVURJKSA-N | |

| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)CCCN3CCN(C3=O)C(CC(=O)O)C4=CN=C(C=C4)OC(F)F | |

| CAS Number | 1621332-91-9 |

Mechanism of Action: Integrin Antagonism

This compound functions as a selective inhibitor of key RGD (Arginine-Glycine-Aspartic acid) integrin subtypes, particularly αvβ3. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is known to play a crucial role in angiogenesis (the formation of new blood vessels), a key pathological process in diabetic retinopathy and wet age-related macular degeneration.

By binding to αvβ3 integrins, this compound blocks the interaction with their natural ligands in the extracellular matrix, such as vitronectin. This inhibition disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in neovascularization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound.

Preclinical Efficacy

Preclinical studies have demonstrated the potency and selective activity of this compound.

| Parameter | Value | Cell Lines/Model | Source |

| IC50 (αvβ3) | 0.6 nM | Human | |

| IC50 (αvβ6) | 8 nM | Human | |

| IC50 (αvβ8) | 13 nM | Human | |

| IC50 (Cellular Adhesion to Vitronectin) | 7.6 pM to 76 nM | Human, rat, rabbit, and dog |

This compound has also shown efficacy in in vivo models of ocular neovascularization. In a mouse model of oxygen-induced retinopathy, it was found to decrease neovascularization. Furthermore, in a chick chorioallantoic membrane (CAM) model, this compound inhibited angiogenesis stimulated by basic fibroblast growth factor (bFGF) in a dose-dependent manner.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available. However, based on the reported preclinical data, a general workflow for evaluating a topical integrin antagonist like this compound can be outlined.

General Experimental Workflow

Clinical Development

This compound has been evaluated in a Phase 2 clinical trial, known as the DR:EAM (Diabetic Retinopathy: Early Active Management) study, for the treatment of diabetic retinopathy. The trial was a randomized, double-masked, vehicle-controlled, multicenter study designed to assess the safety and efficacy of OTT166 ophthalmic solution. While the drug was found to be safe and well-tolerated, the primary efficacy endpoint of a statistically significant improvement in the Diabetic Retinopathy Severity Scale (DRSS) was not met.

Conclusion

This compound (OTT166) is a potent and selective small molecule inhibitor of RGD integrins with a well-defined molecular structure and mechanism of action. Its design for topical administration to the eye for the treatment of retinal diseases like diabetic retinopathy is innovative. While preclinical studies demonstrated promising anti-angiogenic activity, it did not meet its primary efficacy endpoint in a Phase 2 clinical trial. Further analysis of the full dataset from the DR:EAM study will be crucial in determining the future development path for this compound.

Preclinical Profile of Nesvategrast: A Technical Overview of a Novel Integrin Inhibitor for Ocular Disease

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for nesvategrast (formerly known as OTT166 and SF0166), a novel, selective small molecule RGD integrin inhibitor. Developed for topical administration, this compound has been investigated for its potential in treating retinal diseases characterized by neovascularization and vascular leakage. This document is intended for researchers, scientists, and drug development professionals, summarizing the core preclinical data, experimental methodologies, and mechanism of action of this compound.

This compound is designed to selectively target key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8.[1][2] These integrins are crucial mediators in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors that contribute to the pathogenesis of diabetic retinopathy and other ocular diseases.[2][3] The preclinical development of this compound has focused on its ability to be delivered to the posterior segment of the eye in therapeutic concentrations via a topical eye drop formulation.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Species | IC50 Value | Reference |

| Integrin-Ligand Binding | Human αvβ3 | Human | 0.6 nM | |

| Human αvβ6 | Human | 8 nM | ||

| Human αvβ8 | Human | 13 nM | ||

| Cellular Adhesion to Vitronectin | Various Cell Lines | Human, Rat, Rabbit, Dog | 7.6 pM - 76 nM |

Table 2: In Vivo Anti-Angiogenic Activity of this compound (Chick Chorioallantoic Membrane - CAM Assay)

| Angiogenic Stimulator | This compound Dose | Reduction in Vessel Score (%) | Positive Control | Reference |

| bFGF | 0.5 µg | 36% | Staurosporine (1 µg): 67% | |

| 1 µg | 42% | |||

| 4 µg | 58% | |||

| VEGF | 2 µg | 61% | Staurosporine (1 µg): 90% | |

| 5 µg | 88% |

Table 3: In Vivo Efficacy of this compound in Animal Models of Retinal Disease

| Animal Model | Key Finding | Comparison | Reference |

| Oxygen-Induced Retinopathy (Mouse) | Significantly decreased neovascularization | - | |

| Laser-Induced Choroidal Neovascularization | Decreased lesion area | Comparable to bevacizumab injection | |

| VEGF-Induced Vascular Leakage | Dose-dependent reduction in vascular leakage | Highest doses showed comparable activity to bevacizumab injection |

Table 4: Ocular Pharmacokinetics of this compound

| Species | Administration Route | Peak Concentration (Retina-Choroid) | Duration | Reference |

| Rabbit | Single topical ocular administration (5% solution) | 4438 ng/g (~8 µM) | Concentrations maintained for >12 hours |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

In Vitro Integrin-Ligand Binding Assay

-

Objective: To determine the inhibitory activity of this compound against various human integrin subtypes.

-

Methodology: The specific details of the competitive binding assay used to determine the IC50 values for this compound against human αvβ3, αvβ6, and αvβ8 integrins were not available in the reviewed literature. Such assays typically involve purified integrin receptors and their respective radiolabeled or fluorescently-labeled ligands. The displacement of the labeled ligand by increasing concentrations of the test compound (this compound) is measured to calculate the IC50 value.

In Vitro Cellular Adhesion Assay

-

Objective: To evaluate the ability of this compound to inhibit the adhesion of various cell types to vitronectin.

-

Methodology: Specific cell lines for each species (human, rat, rabbit, dog) were not detailed in the available literature. Generally, in such an assay, microtiter plates are coated with vitronectin. The cell lines of interest are then added to the wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric or fluorometric assay. The IC50 value represents the concentration of this compound required to inhibit 50% of cell adhesion.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the anti-angiogenic activity of this compound in a living biological system.

-

Methodology: Fertilized chicken eggs are incubated for a set period (typically 6-10 days) to allow for the development of the CAM. A small window is made in the eggshell to expose the CAM. A filter disk or sponge containing the substance to be tested (this compound, bFGF, VEGF, or staurosporine) is placed on the CAM. After a further incubation period (usually 2-3 days), the CAM is examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disk. The reduction in vessel score is calculated relative to a vehicle control.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Objective: To evaluate the efficacy of this compound in a model of proliferative retinopathy.

-

Methodology: Neonatal mice (typically at postnatal day 7, P7) and their nursing dam are exposed to a hyperoxic environment (e.g., 75% oxygen) for a period of five days. This leads to vaso-obliteration in the central retina. On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, triggering robust neovascularization that peaks around P17. This compound (as a 5% topical eye drop) was administered bilaterally. The extent of retinal neovascularization is quantified at the peak of the disease by dissecting the retinas, staining the vasculature (e.g., with isolectin B4), and measuring the area of neovascular tufts relative to the total retinal area.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

-

Objective: To assess the ability of this compound to inhibit the growth of new blood vessels from the choroid, a key feature of wet age-related macular degeneration.

-

Methodology: In this model, high-intensity laser photocoagulation is used to create small burns on the retina of anesthetized animals (typically mice or rabbits), which rupture Bruch's membrane. This injury stimulus leads to the growth of new blood vessels from the choroid into the subretinal space over a period of 1-2 weeks. This compound was administered topically to the eye. The size of the resulting CNV lesions is typically measured by imaging techniques such as fluorescein (B123965) angiography or by post-mortem analysis of choroidal flat mounts stained for vascular markers. The efficacy of this compound was compared to that of an intravitreal injection of bevacizumab, a standard anti-VEGF therapy.

In Vivo VEGF-Induced Vascular Leakage Model

-

Objective: To determine the effect of this compound on vascular permeability induced by VEGF.

-

Methodology: In this model, an intravitreal injection of VEGF is administered to an animal eye (e.g., rabbit) to induce a rapid and transient increase in retinal vascular permeability. The leakage of fluid and macromolecules from the blood vessels into the retinal tissue is quantified, often by measuring the extravasation of a fluorescent dye (like fluorescein) from the retinal vasculature. The ability of topically administered this compound to reduce this leakage in a dose-dependent manner was evaluated and compared to the effect of an intravitreal bevacizumab injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action and experimental workflows for this compound.

References

Preclinical Profile of Nesvategrast: A Technical Overview of a Novel Integrin Inhibitor for Ocular Disease

For Immediate Release

This technical guide provides an in-depth overview of the preclinical research findings for nesvategrast (formerly known as OTT166 and SF0166), a novel, selective small molecule RGD integrin inhibitor. Developed for topical administration, this compound has been investigated for its potential in treating retinal diseases characterized by neovascularization and vascular leakage. This document is intended for researchers, scientists, and drug development professionals, summarizing the core preclinical data, experimental methodologies, and mechanism of action of this compound.

This compound is designed to selectively target key RGD integrin subtypes, including αvβ3, αvβ6, and αvβ8.[1][2] These integrins are crucial mediators in cellular responses to vascular endothelial growth factor (VEGF) and other growth factors that contribute to the pathogenesis of diabetic retinopathy and other ocular diseases.[2][3] The preclinical development of this compound has focused on its ability to be delivered to the posterior segment of the eye in therapeutic concentrations via a topical eye drop formulation.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Species | IC50 Value | Reference |

| Integrin-Ligand Binding | Human αvβ3 | Human | 0.6 nM | |

| Human αvβ6 | Human | 8 nM | ||

| Human αvβ8 | Human | 13 nM | ||

| Cellular Adhesion to Vitronectin | Various Cell Lines | Human, Rat, Rabbit, Dog | 7.6 pM - 76 nM |

Table 2: In Vivo Anti-Angiogenic Activity of this compound (Chick Chorioallantoic Membrane - CAM Assay)

| Angiogenic Stimulator | This compound Dose | Reduction in Vessel Score (%) | Positive Control | Reference |

| bFGF | 0.5 µg | 36% | Staurosporine (1 µg): 67% | |

| 1 µg | 42% | |||

| 4 µg | 58% | |||

| VEGF | 2 µg | 61% | Staurosporine (1 µg): 90% | |

| 5 µg | 88% |

Table 3: In Vivo Efficacy of this compound in Animal Models of Retinal Disease

| Animal Model | Key Finding | Comparison | Reference |

| Oxygen-Induced Retinopathy (Mouse) | Significantly decreased neovascularization | - | |

| Laser-Induced Choroidal Neovascularization | Decreased lesion area | Comparable to bevacizumab injection | |

| VEGF-Induced Vascular Leakage | Dose-dependent reduction in vascular leakage | Highest doses showed comparable activity to bevacizumab injection |

Table 4: Ocular Pharmacokinetics of this compound

| Species | Administration Route | Peak Concentration (Retina-Choroid) | Duration | Reference |

| Rabbit | Single topical ocular administration (5% solution) | 4438 ng/g (~8 µM) | Concentrations maintained for >12 hours |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

In Vitro Integrin-Ligand Binding Assay

-

Objective: To determine the inhibitory activity of this compound against various human integrin subtypes.

-

Methodology: The specific details of the competitive binding assay used to determine the IC50 values for this compound against human αvβ3, αvβ6, and αvβ8 integrins were not available in the reviewed literature. Such assays typically involve purified integrin receptors and their respective radiolabeled or fluorescently-labeled ligands. The displacement of the labeled ligand by increasing concentrations of the test compound (this compound) is measured to calculate the IC50 value.

In Vitro Cellular Adhesion Assay

-

Objective: To evaluate the ability of this compound to inhibit the adhesion of various cell types to vitronectin.

-

Methodology: Specific cell lines for each species (human, rat, rabbit, dog) were not detailed in the available literature. Generally, in such an assay, microtiter plates are coated with vitronectin. The cell lines of interest are then added to the wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified using a colorimetric or fluorometric assay. The IC50 value represents the concentration of this compound required to inhibit 50% of cell adhesion.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the anti-angiogenic activity of this compound in a living biological system.

-

Methodology: Fertilized chicken eggs are incubated for a set period (typically 6-10 days) to allow for the development of the CAM. A small window is made in the eggshell to expose the CAM. A filter disk or sponge containing the substance to be tested (this compound, bFGF, VEGF, or staurosporine) is placed on the CAM. After a further incubation period (usually 2-3 days), the CAM is examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disk. The reduction in vessel score is calculated relative to a vehicle control.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Objective: To evaluate the efficacy of this compound in a model of proliferative retinopathy.

-

Methodology: Neonatal mice (typically at postnatal day 7, P7) and their nursing dam are exposed to a hyperoxic environment (e.g., 75% oxygen) for a period of five days. This leads to vaso-obliteration in the central retina. On P12, the mice are returned to room air (normoxia), which induces a relative hypoxia in the avascular retina, triggering robust neovascularization that peaks around P17. This compound (as a 5% topical eye drop) was administered bilaterally. The extent of retinal neovascularization is quantified at the peak of the disease by dissecting the retinas, staining the vasculature (e.g., with isolectin B4), and measuring the area of neovascular tufts relative to the total retinal area.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

-

Objective: To assess the ability of this compound to inhibit the growth of new blood vessels from the choroid, a key feature of wet age-related macular degeneration.

-

Methodology: In this model, high-intensity laser photocoagulation is used to create small burns on the retina of anesthetized animals (typically mice or rabbits), which rupture Bruch's membrane. This injury stimulus leads to the growth of new blood vessels from the choroid into the subretinal space over a period of 1-2 weeks. This compound was administered topically to the eye. The size of the resulting CNV lesions is typically measured by imaging techniques such as fluorescein angiography or by post-mortem analysis of choroidal flat mounts stained for vascular markers. The efficacy of this compound was compared to that of an intravitreal injection of bevacizumab, a standard anti-VEGF therapy.

In Vivo VEGF-Induced Vascular Leakage Model

-

Objective: To determine the effect of this compound on vascular permeability induced by VEGF.

-

Methodology: In this model, an intravitreal injection of VEGF is administered to an animal eye (e.g., rabbit) to induce a rapid and transient increase in retinal vascular permeability. The leakage of fluid and macromolecules from the blood vessels into the retinal tissue is quantified, often by measuring the extravasation of a fluorescent dye (like fluorescein) from the retinal vasculature. The ability of topically administered this compound to reduce this leakage in a dose-dependent manner was evaluated and compared to the effect of an intravitreal bevacizumab injection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action and experimental workflows for this compound.

References

Nesvategrast and its Impact on Endothelial Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as SF0166) is a potent and selective small-molecule antagonist of the αvβ3 integrin receptor. Integrins are critical cell adhesion molecules that mediate the interaction between cells and the extracellular matrix (ECM), playing a pivotal role in cell migration, proliferation, and survival. The αvβ3 integrin is of particular interest in ophthalmology and oncology due to its upregulation on activated endothelial cells during angiogenesis, the formation of new blood vessels. This technical guide provides a comprehensive overview of the known effects of this compound on endothelial cell function, with a focus on cell migration. It consolidates preclinical data, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved. While direct quantitative data on this compound's effect on endothelial cell migration from in vitro assays are not extensively available in public literature, its mechanism as an αvβ3 antagonist allows for a thorough examination of its expected impact based on the well-established role of this integrin in cell motility.

Introduction to this compound and αvβ3 Integrin

This compound is an investigational drug that has been evaluated for the treatment of retinal diseases characterized by pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration. Its primary mechanism of action is the competitive inhibition of the αvβ3 integrin receptor.

The αvβ3 integrin is a heterodimeric transmembrane receptor that binds to a variety of ECM proteins containing the arginine-glycine-aspartic acid (RGD) motif, most notably vitronectin. The engagement of αvβ3 with its ligands triggers a cascade of intracellular signaling events that are fundamental to the migratory process of endothelial cells, a key component of angiogenesis. By blocking this interaction, this compound is hypothesized to inhibit the downstream signaling necessary for endothelial cell migration and, consequently, suppress angiogenesis.

Quantitative Data on this compound's Bioactivity

Preclinical studies have provided quantitative data on the inhibitory effects of this compound on cellular adhesion and in vivo neovascularization. While these are not direct measures of cell migration, they are critical related processes.

Table 1: In Vitro Inhibition of Cellular Adhesion to Vitronectin by this compound (SF0166)[1]

| Cell Line | Species | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 0.076 |

| Human Retinal Microvascular Endothelial Cells (HRMEC) | Human | Not specified, but inhibited |

| Rat Aortic Endothelial Cells (RAEC) | Rat | 0.0076 |

| Rabbit Aortic Endothelial Cells (RbAEC) | Rabbit | 0.025 |

| Dog Aortic Endothelial Cells (DAEC) | Dog | 0.026 |

IC50 values represent the concentration of this compound required to inhibit 50% of cellular adhesion to vitronectin.

Table 2: In Vivo Efficacy of this compound (SF0166) in Models of Ocular Neovascularization[1]

| Animal Model | Assay | Treatment | Outcome |

| Mouse | Oxygen-Induced Retinopathy (OIR) | Topical ocular administration | Significantly decreased neovascularization |

| Mouse | Laser-Induced Choroidal Neovascularization (CNV) | Topical ocular administration | Decreased lesion area, comparable to bevacizumab injection |

| Rabbit | VEGF-Induced Vascular Leakage | Topical ocular administration | Dose-dependent reduction in vascular leakage |

Signaling Pathways in Endothelial Cell Migration Modulated by αvβ3 Integrin

The migration of endothelial cells is a complex process involving the coordinated action of cell adhesion, cytoskeletal rearrangement, and signal transduction. The αvβ3 integrin is a central player in orchestrating these events. Antagonism of αvβ3 by this compound is expected to disrupt these signaling cascades.

Overview of αvβ3 Integrin Downstream Signaling

Upon binding to its ECM ligand, αvβ3 integrin clustering initiates the recruitment and activation of several key signaling proteins to focal adhesions. This includes the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Src. The activation of this initial complex triggers multiple downstream pathways that converge to regulate the actin cytoskeleton, leading to cell protrusion, contraction, and ultimately, directed migration.

Caption: High-level overview of αvβ3 integrin signaling in endothelial cell migration.

Detailed Signaling Cascade

A more detailed view of the signaling pathway reveals the intricate interplay between FAK, Src, and downstream effectors.

-

FAK and Src Activation: Ligand binding to αvβ3 leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a docking site for Src. The resulting FAK/Src complex phosphorylates other substrates, including paxillin (B1203293) and p130Cas, which are crucial for the assembly and disassembly of focal adhesions.

-

PI3K/Akt Pathway: The FAK/Src complex can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation, and also contributes to cell migration.

-

Rho GTPases: The FAK/Src complex influences the activity of small Rho GTPases, primarily RhoA and Rac1. Rac1 promotes the formation of lamellipodia and membrane ruffles at the leading edge of the cell, driving forward protrusion. Conversely, RhoA is involved in the formation of stress fibers and focal adhesions, contributing to cell body contraction and tail retraction. The balanced activity of Rac1 and RhoA is essential for effective directional migration.

Caption: Detailed αvβ3 integrin downstream signaling pathway in endothelial cells.

Experimental Protocols

The following sections detail the methodologies for key in vivo assays used to evaluate the anti-angiogenic effects of compounds like this compound, as well as a standard in vitro protocol for assessing endothelial cell migration.

In Vitro Endothelial Cell Migration Assay (Scratch Assay)

This assay provides a straightforward method to assess the effect of a compound on endothelial cell migration in a two-dimensional culture.

Objective: To quantify the rate of "wound" closure by a monolayer of endothelial cells in the presence or absence of this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well culture plates (e.g., 24-well)

-

Pipette tips (e.g., p200)

-

Microscope with camera and image analysis software

Procedure:

-

Cell Seeding: Seed HUVECs into multi-well plates at a density that will result in a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Culture the cells until they form a confluent monolayer.

-

Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh EGM containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations in each well (time 0).

-

Incubation: Incubate the plate under standard cell culture conditions.

-

Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the scratch in the control wells is closed.

-

Data Analysis: Use image analysis software to measure the area of the scratch at each time point. The rate of migration can be calculated as the percentage of wound closure relative to the initial area.

Caption: Workflow for the in vitro scratch assay to assess endothelial cell migration.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic compounds.

Objective: To evaluate the effect of this compound on blood vessel formation in a living embryo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Small sterile discs (e.g., filter paper or biocompatible sponges)

-

This compound solution and vehicle control

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37°C with appropriate humidity for 3-4 days.

-

Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Disc Application: Prepare sterile discs soaked in this compound solution or vehicle control and place them on the CAM.

-

Re-incubation: Seal the window and re-incubate the eggs for a defined period (e.g., 48-72 hours).

-

Observation and Quantification: Observe the area around the disc under a stereomicroscope. The degree of angiogenesis can be quantified by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a standard preclinical model for studying retinal neovascularization.

Objective: To assess the effect of this compound on pathological retinal neovascularization.

Materials:

-

Neonatal mouse pups (e.g., C57BL/6) and a nursing dam

-

Hyperoxia chamber

-

This compound formulation for topical ocular administration

-

Fluorescein-dextran

-

Fluorescence microscope

Procedure:

-

Hyperoxia Exposure: At postnatal day 7 (P7), place the mouse pups and their nursing dam in a hyperoxia chamber with 75% oxygen for 5 days.

-

Return to Normoxia: At P12, return the animals to room air. This induces relative hypoxia in the retina, stimulating neovascularization.

-

Treatment: Administer this compound or vehicle control topically to the eyes at specified time points (e.g., daily from P12 to P16).

-

Retinal Analysis: At P17, euthanize the pups and perfuse with fluorescein-dextran to visualize the retinal vasculature.

-

Quantification: Dissect and flat-mount the retinas. Capture fluorescent images and quantify the area of neovascularization and avascular regions using image analysis software.

Conclusion

This compound, as a potent and selective αvβ3 integrin antagonist, holds a strong mechanistic rationale for the inhibition of endothelial cell migration and angiogenesis. Preclinical data from in vivo models of ocular neovascularization support its anti-angiogenic activity. While direct quantitative evidence of its effect on in vitro endothelial cell migration is limited in the public domain, the well-established role of αvβ3 integrin in mediating cell migration through the FAK/Src, PI3K/Akt, and Rho GTPase signaling pathways provides a solid foundation for understanding its mode of action. Further studies focusing on in vitro migration assays and the direct measurement of downstream signaling events would provide a more complete picture of this compound's cellular effects and could further validate its therapeutic potential in diseases driven by pathological angiogenesis.

Nesvategrast and its Impact on Endothelial Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesvategrast (also known as SF0166) is a potent and selective small-molecule antagonist of the αvβ3 integrin receptor. Integrins are critical cell adhesion molecules that mediate the interaction between cells and the extracellular matrix (ECM), playing a pivotal role in cell migration, proliferation, and survival. The αvβ3 integrin is of particular interest in ophthalmology and oncology due to its upregulation on activated endothelial cells during angiogenesis, the formation of new blood vessels. This technical guide provides a comprehensive overview of the known effects of this compound on endothelial cell function, with a focus on cell migration. It consolidates preclinical data, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved. While direct quantitative data on this compound's effect on endothelial cell migration from in vitro assays are not extensively available in public literature, its mechanism as an αvβ3 antagonist allows for a thorough examination of its expected impact based on the well-established role of this integrin in cell motility.

Introduction to this compound and αvβ3 Integrin

This compound is an investigational drug that has been evaluated for the treatment of retinal diseases characterized by pathological neovascularization, such as diabetic retinopathy and age-related macular degeneration. Its primary mechanism of action is the competitive inhibition of the αvβ3 integrin receptor.

The αvβ3 integrin is a heterodimeric transmembrane receptor that binds to a variety of ECM proteins containing the arginine-glycine-aspartic acid (RGD) motif, most notably vitronectin. The engagement of αvβ3 with its ligands triggers a cascade of intracellular signaling events that are fundamental to the migratory process of endothelial cells, a key component of angiogenesis. By blocking this interaction, this compound is hypothesized to inhibit the downstream signaling necessary for endothelial cell migration and, consequently, suppress angiogenesis.

Quantitative Data on this compound's Bioactivity

Preclinical studies have provided quantitative data on the inhibitory effects of this compound on cellular adhesion and in vivo neovascularization. While these are not direct measures of cell migration, they are critical related processes.

Table 1: In Vitro Inhibition of Cellular Adhesion to Vitronectin by this compound (SF0166)[1]

| Cell Line | Species | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 0.076 |

| Human Retinal Microvascular Endothelial Cells (HRMEC) | Human | Not specified, but inhibited |

| Rat Aortic Endothelial Cells (RAEC) | Rat | 0.0076 |

| Rabbit Aortic Endothelial Cells (RbAEC) | Rabbit | 0.025 |

| Dog Aortic Endothelial Cells (DAEC) | Dog | 0.026 |

IC50 values represent the concentration of this compound required to inhibit 50% of cellular adhesion to vitronectin.